molecular formula C8H15BrO2 B1272828 2-(3-Bromopropoxy)tetrahydro-2H-pyran CAS No. 33821-94-2

2-(3-Bromopropoxy)tetrahydro-2H-pyran

Cat. No. B1272828
CAS RN: 33821-94-2
M. Wt: 223.11 g/mol
InChI Key: HJNHUFQGDJLQRS-UHFFFAOYSA-N
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Description

2-(3-Bromopropoxy)tetrahydro-2H-pyran (2-BTP) is a synthetic compound belonging to the class of substituted tetrahydropyrans. It is a colorless, crystalline solid with a molecular weight of 238.05 g/mol and a melting point of 167-168 °C. 2-BTP has been used for a variety of scientific and industrial applications, including as a reagent in organic synthesis, as a catalyst for the synthesis of polymers and as a ligand for coordination chemistry.

Scientific Research Applications

Kinetics and Mechanism of Pyrolysis

  • Researchers conducted experimental and DFT studies on the pyrolysis kinetics of tetrahydropyranyl phenoxy ethers, which included derivatives of 2-(3-Bromopropoxy)tetrahydro-2H-pyran. They found that the pyrolysis is unimolecular, following first-order kinetics, and the reaction mechanism involved a four-membered cyclic transition state. This study contributes to understanding the behavior of such compounds under high temperatures and pressures (Álvarez-Aular et al., 2018).

Applications in Synthesis of Attractants

  • A study described the highly stereoselective allylic ethylation of a derivative of this compound. This process was key in synthesizing the Western corn rootworm sex attractant, highlighting the compound's role in the synthesis of biologically significant molecules (Isakov & Kulinkovich, 2008).

Stereospecific Formation of Tetrahydropyran Rings

  • Research on the stereospecific synthesis of disubstituted tetrahydropyran and dihydropyran rings involved derivatives of this compound. This study is significant for the synthesis of complex organic molecules, showcasing the versatility of these compounds in forming diverse chemical structures (Uenishi, Ohmi, & Ueda, 2005).

Synthesis of High Specific Activity Tritium Labeled Compounds

  • A research paper described the synthesis of a tritium-labeled derivative of this compound for use as a probe in studying calcium-independent myocardial phospholipase A2. This application illustrates the compound's utility in biochemistry and pharmacology research (Durley, Parnas, & Weiss, 1992).

Safety and Hazards

“2-(3-Bromopropoxy)tetrahydro-2H-pyran” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Biochemical Analysis

Biochemical Properties

2-(3-Bromopropoxy)tetrahydro-2H-pyran plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to interact with enzymes involved in organic synthesis, facilitating the formation of complex molecules. The nature of these interactions often involves the formation of covalent bonds, which can lead to the activation or inhibition of specific biochemical pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with their active sites. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations can enhance or inhibit its function, depending on the cellular context .

properties

IUPAC Name

2-(3-bromopropoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO2/c9-5-3-7-11-8-4-1-2-6-10-8/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNHUFQGDJLQRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380745
Record name 2-(3-Bromopropoxy)tetrahydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33821-94-2
Record name 2-(3-Bromopropoxy)tetrahydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-Bomopropoxy)oxane
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

0.58 ml of 3-bromo-1-propanol was dissolved in 6 ml of dry dichloromethane, and 1.22 ml of dihydropyran and 10 mg of dry p-toluenesulfonic acid were added thereto. The mixture was stirred at room temperature overnight, and the mixture was partitioned with 30 ml of chloroform and 15 ml of a 4% sodium hydrogencarbonate aqueous solution. The organic solvent layer was washed with water and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure. The residue was separated by silica gel column chromatography (10 g of Kieselgel 60) by using chloroform. Then, the fraction containing the product was purified by silica gel column chromatography (10 g of Kieselgel 60) by using a mixture of n-hexane/ethyl acetate (20/1). The fractions containing the product were put together, and the solvent was distilled off under reduced pressure to obtain 1.44 g of 3-bromo-1-(2-tetrahydropyranyloxy)propane as a colorless oily substance.
Quantity
0.58 mL
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6 mL
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1.22 mL
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10 mg
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 3-bromopropan-1-ol (1.25 g, 9.0 mmol) and 3,4-dihydro-2H-pyran (2.04 ml, 22.5 mmol) in dichloromethane (50 ml) at 0° C. was added p-toluenesulfonic acid monohydrate (85 mg, 0.45 mmol). The reaction mixture was stirred at 0° C. for 15 min then warmed to room temperature and stirred for 2 h. The reaction was diluted with EtOAc and washed with water, sat NaHCO3, and brine then dried over MgSO4 and concentrated to afford 2-(3-bromopropoxy)-tetrahydro-2H-pyran as a light brown oil which was used without further purification.
Quantity
1.25 g
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2.04 mL
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85 mg
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50 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

A solution of 4.61 g. 3-bromopropanol in 150 ml. methylene chloride at 0° C. was treated with 5.1 ml. dihydropropyran followed by 55 mg. p-toluenesulphonic acid and then warmed to room temperature. After one hour, phosphate buffer (pH: 7.5) was added to the mixture. The organic layer was washed with brine, dried (Na2SO4) and evaporated. The yellow oil obtained was purified by chromatography on triethylamine-treated silica gel using a gradient solvent system (pure hexane--50% v/v ethyl ether/hexane) as eluent to give 2-(3-bromopropoxy)tetrahydro-2H-pyran in 69% yield as an oil, having a satisfactory NMR spectrum.
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Synthesis routes and methods IV

Procedure details

A solution of 3-bromo-1-propanol (10 mmole) in dichloromethane (20 ml) containing pyridinium p-toluene sulfonate (150 mg) is stirred with dihydropyran (15 mmole) for 20 hours at ambient temperature. The solution is then washed with water, dried (MgSO4 anhydrous), evaporated and is chromatographed on silica gel to afford the title compound.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
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Quantity
20 mL
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solvent
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15 mmol
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2-(3-Bromopropoxy)tetrahydro-2H-pyran in the synthesis of regioselectively functionalized glucose derivatives?

A1: In this study, this compound (BPTHP) acts as a reagent to introduce a protected 3-hydroxypropyl group onto specific hydroxyl groups of glucose derivatives []. This is a crucial step in synthesizing molecules with defined patterns of hydroxyl groups, which are important for biological recognition and activity. The reaction proceeds via nucleophilic substitution, where the hydroxyl group on the glucose derivative attacks the carbon attached to the bromine in BPTHP, displacing the bromine atom. The tetrahydropyranyl (THP) group in BPTHP acts as a protecting group for the terminal hydroxyl, preventing unwanted side reactions. The THP group can be easily removed later using mild acidic conditions.

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